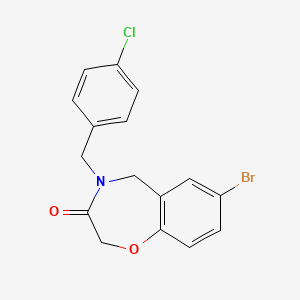

7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4-[(4-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYQKTTXJQHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a suitable electrophile.

Introduction of the Bromine Atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Chlorobenzyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Bromine Substitution | Nucleophiles (e.g., amines, thiols), polar aprotic solvents (DMF, DMSO), base (K₂CO₃) | 7-amino or 7-thio derivatives (e.g., 7-(methylamino)-4-(4-chlorobenzyl)-...) |

-

Mechanistic Insight : Bromine acts as a leaving group, with electron-withdrawing effects from the benzoxazepine core facilitating NAS.

-

Example : Reaction with methylamine in DMF at 80°C yields 7-(methylamino)-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Oxidation and Reduction Reactions

The benzoxazepine core and substituents participate in redox transformations.

Oxidation

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| PCC (Pyridinium Chlorochromate) | Dichloromethane, RT | Oxidized benzoxazepine derivatives (e.g., lactam ring expansion) |

-

Key Finding : Oxidation of the dihydrobenzoxazepine ring leads to aromatization or ring-opening products, depending on reaction severity.

Reduction

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | Ethanol, 50°C | Partially saturated derivatives (e.g., tetrahydrobenzoxazepine) |

-

Note : Reduction primarily targets the ketone group at position 3, yielding secondary alcohols.

Coupling Reactions

The chlorobenzyl group enables cross-coupling reactions for structural diversification.

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (e.g., 4-(4-biphenylmethyl)-7-bromo-...) |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 7-arylamino derivatives (e.g., 7-(4-methoxyphenylamino)-4-(4-chlorobenzyl)-...) |

-

Structural Impact : Coupling reactions expand the compound’s π-system, enhancing potential pharmacological properties .

Comparative Reactivity with Analogs

The chlorobenzyl substituent distinguishes this compound from analogs like 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one:

| Feature | 4-Chlorobenzyl Derivative | 4-Fluorobenzyl Analog |

|---|---|---|

| Electrophilicity | Higher (Cl is electron-withdrawing) | Moderate (F is less electron-withdrawing) |

| Coupling Efficiency | Enhanced in Suzuki reactions due to Cl’s directing effect | Reduced compared to Cl-substituted derivatives |

Unreported Reactions and Research Gaps

-

Hydrolysis : The lactam ring’s stability under acidic/basic conditions remains unstudied.

-

Photochemical Reactions : Potential for [2+2] cycloadditions or radical-mediated pathways is unexplored.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit antimicrobial properties. Benzoxazine derivatives have been shown to inhibit bacterial growth by targeting specific kinases involved in bacterial gene expression. These compounds can serve as bacteriostatic and bactericidal agents, making them valuable in the treatment of infectious diseases .

Pharmaceutical Development

The compound is currently being investigated for its potential therapeutic effects against various cancers. Its structural analogs have been noted for their efficacy in inhibiting tumor growth and enhancing the sensitivity of cancer cells to conventional treatments. The presence of halogen substituents (like bromine and chlorine) in its structure may contribute to its biological activity by enhancing lipophilicity and cellular uptake .

Pharmacological Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may inhibit kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition could lead to the development of new therapeutic strategies for diseases characterized by uncontrolled cell growth, such as cancer .

Neuroprotective Effects

Some studies suggest that compounds within this class may also exhibit neuroprotective properties. The benzoxazepine structure is known for its ability to cross the blood-brain barrier, which could make it a candidate for treating neurodegenerative disorders . Further research is needed to elucidate these effects and their mechanisms.

Biochemical Research Applications

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to interact with various biomolecules, enabling researchers to probe cellular mechanisms at a molecular level. This application is particularly relevant in understanding complex biological systems and disease mechanisms .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Benzoxazepinone and Benzoxazine Derivatives

Key Observations :

- The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to phenethyl or allyl substituents, influencing membrane permeability .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data

Key Observations :

- The absence of reported data for the target compound highlights a gap in the literature. However, analogs with chlorobenzyl groups exhibit strong IR absorption for C=O and C=N bonds, suggesting similar polar interactions in the target compound .

Biological Activity

7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H13BrClNO2. It features a benzoxazepine core structure that is known for various biological activities, particularly in the realm of medicinal chemistry.

Antitumor Activity

Research has indicated that derivatives of benzoxazepines exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzoxazepine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Bromo-4-(4-chlorobenzyl)... | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |

| Similar Benzoxazepine Deriv. | A549 (Lung Cancer) | 10 | Inhibition of PI3K/AKT pathway |

| Similar Benzoxazepine Deriv. | HeLa (Cervical Cancer) | 12 | G2/M phase arrest |

Anti-inflammatory Properties

Benzoxazepine derivatives have also been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory cytokines suggests potential applications in treating inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines in activated macrophages .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cross-linking and subsequent cytotoxicity.

- Signal Transduction Pathways : Inhibition of pathways such as PI3K/AKT and modulation of reactive oxygen species (ROS) levels are critical for its antitumor effects.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies

Several studies have explored the biological activity of benzoxazepine derivatives in preclinical settings:

- Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that a related benzoxazepine derivative significantly inhibited tumor growth in mice bearing human breast carcinoma xenografts . The compound was well-tolerated and exhibited low toxicity to normal cells.

- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory cell infiltration significantly .

Q & A

Basic: What are the typical synthetic routes for synthesizing 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

Answer:

The synthesis typically involves multi-step reactions starting from benzoxazepine or benzoxazine precursors. A common approach includes:

Core Construction : Formation of the benzoxazepine ring via cyclization of an appropriately substituted diol or amine intermediate.

Substituent Introduction : Bromination at the 7-position using electrophilic brominating agents (e.g., N-bromosuccinimide) and alkylation with 4-chlorobenzyl chloride.

Acylation : Introduction of the ketone group at the 3-position under basic conditions (e.g., triethylamine) to stabilize reactive intermediates .

For structural analogs, X-ray crystallography data (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) confirm the importance of regioselective halogenation and steric control during substitution .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

X-ray crystallography is the gold standard for structural determination:

- Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane.

- Diffraction data collected at low temperatures (e.g., 100 K) refine bond lengths, angles, and torsional conformations.

- For example, studies on 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one reveal planar benzoxazine rings and non-covalent interactions (e.g., C–H···O) stabilizing the structure .

Complementary Methods : - NMR : and NMR confirm substituent positions (e.g., bromine’s deshielding effects).

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm) and N–H bending modes .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for bromine/chlorine introduction.

- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization steps by stabilizing transition states .

- Temperature Control : Lower temperatures minimize side reactions during halogenation, while higher temperatures (80–100°C) favor ring closure.

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for scalable production, as demonstrated in benzodiazepine syntheses .

Advanced: How can contradictions in reported spectroscopic or crystallographic data be resolved?

Answer:

Contradictions often arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Cross-validate with multiple diffraction datasets .

- Dynamic Effects : Conformational flexibility in solution (NMR) vs. solid-state (X-ray). Use variable-temperature NMR to assess rotational barriers.

- Impurity Interference : Trace byproducts (e.g., dehalogenated analogs) may skew spectral peaks. Purify via column chromatography or recrystallization .

Advanced: What role do the bromo and chloro substituents play in modulating reactivity?

Answer:

- Bromine (C7) : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling). Its electronegativity directs electrophilic attacks to para positions .

- Chlorobenzyl Group (C4) : Enhances lipophilicity and stabilizes the benzyl radical intermediate during photochemical reactions. Steric bulk from the chlorophenyl ring influences diastereoselectivity in subsequent functionalizations .

Advanced: What computational methods are used to predict the compound’s biological activity?

Answer:

- Docking Studies : Molecular docking against target receptors (e.g., GABA) assesses binding affinity. Use software like AutoDock Vina with optimized force fields.

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups (Br, Cl) enhance receptor binding in benzoxazepines .

- MD Simulations : Track conformational stability in lipid bilayers to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.